Cas no 2227775-67-7 (rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol)

Technical Introduction: rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol is a chiral cyclopentanol derivative featuring a thiazole substituent, which imparts unique electronic and steric properties. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate for the development of biologically active molecules. The presence of both hydroxyl and thiazole functional groups allows for further derivatization, enabling applications in asymmetric synthesis and ligand design. Its stereochemical complexity makes it valuable for studying structure-activity relationships in medicinal chemistry. The racemic mixture provides flexibility in enantioselective transformations, offering researchers a practical starting material for chiral resolution or catalytic asymmetric synthesis.
rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol structure
2227775-67-7 structure
商品名:rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol
CAS番号:2227775-67-7
MF:C9H13NOS
メガワット:183.270621061325
CID:6324541
PubChem ID:165588634

rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol 化学的及び物理的性質

名前と識別子

    • rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol
    • EN300-1625037
    • 2227775-67-7
    • rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
    • インチ: 1S/C9H13NOS/c11-8-3-1-2-7(8)6-9-10-4-5-12-9/h4-5,7-8,11H,1-3,6H2/t7-,8+/m0/s1
    • InChIKey: UIFSOASRTYFQCZ-JGVFFNPUSA-N
    • ほほえんだ: S1C=CN=C1C[C@@H]1CCC[C@H]1O

計算された属性

  • せいみつぶんしりょう: 183.07178521g/mol
  • どういたいしつりょう: 183.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 61.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.7

rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1625037-2.5g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
2.5g
$2014.0 2023-06-04
Enamine
EN300-1625037-1.0g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
1g
$1029.0 2023-06-04
Enamine
EN300-1625037-100mg
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
100mg
$553.0 2023-09-22
Enamine
EN300-1625037-10000mg
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
10000mg
$2701.0 2023-09-22
Enamine
EN300-1625037-2500mg
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
2500mg
$1230.0 2023-09-22
Enamine
EN300-1625037-5000mg
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
5000mg
$1821.0 2023-09-22
Enamine
EN300-1625037-0.05g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
0.05g
$864.0 2023-06-04
Enamine
EN300-1625037-0.25g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
0.25g
$946.0 2023-06-04
Enamine
EN300-1625037-0.5g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
0.5g
$987.0 2023-06-04
Enamine
EN300-1625037-0.1g
rac-(1R,2S)-2-[(1,3-thiazol-2-yl)methyl]cyclopentan-1-ol
2227775-67-7
0.1g
$904.0 2023-06-04

rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol 関連文献

rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-olに関する追加情報

Introduction to Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol (CAS No. 2227775-67-7)

Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol is a significant compound in the field of pharmaceutical chemistry, characterized by its unique chemical structure and biological activity. This compound, identified by the CAS number 2227775-67-7, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions.

The molecular framework of Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol consists of a cyclopentanone backbone substituted with a thiazole ring and a methyl group at the 2-position. This structural configuration imparts distinct pharmacological properties, making it a valuable candidate for further investigation in medicinal chemistry. The presence of the thiazole moiety is particularly noteworthy, as thiazole derivatives are well-documented for their role in various biological processes and have been extensively studied for their therapeutic potential.

Recent advancements in drug discovery have highlighted the importance of chiral compounds in achieving optimal pharmacological outcomes. Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol is an enantiomerically pure compound, which is crucial for ensuring predictable and consistent biological responses. The stereochemistry of this compound plays a pivotal role in determining its interaction with biological targets, thereby influencing its efficacy and safety profile.

In the context of modern pharmaceutical research, Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol has been explored for its potential in modulating various biological pathways. Studies have indicated that this compound may exhibit anti-inflammatory, antimicrobial, and antioxidant properties. These findings are particularly relevant given the increasing demand for multifunctional therapeutic agents that can address multiple health challenges simultaneously.

The synthesis of Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol involves sophisticated chemical methodologies that ensure high yield and purity. The process typically requires multi-step reactions, including functional group transformations and stereocontrolled additions. The use of advanced synthetic techniques has enabled researchers to optimize the production of this compound, making it more accessible for further exploration.

One of the most compelling aspects of Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol is its potential as a lead compound in the development of novel therapeutics. Researchers are increasingly leveraging computational modeling and high-throughput screening to identify promising candidates like this one. The integration of these technologies has accelerated the pace of drug discovery, allowing for rapid evaluation of biological activity and optimization of chemical properties.

The pharmacokinetic profile of Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol is another critical area of study. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its clinical feasibility. Preliminary studies have suggested that this compound exhibits favorable pharmacokinetic characteristics, which could enhance its therapeutic potential.

Furthermore, the toxicological assessment of Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol has been conducted to evaluate its safety profile. These studies aim to identify any potential adverse effects associated with the compound at various doses. The results from these assessments are crucial for guiding further development and ensuring that the compound is safe for human use.

The future directions for research on Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-ol are vast and exciting. Investigators are exploring various modifications to its structure to enhance its biological activity and reduce any potential side effects. Additionally, studies are being conducted to understand the mechanisms through which this compound exerts its pharmacological effects.

In conclusion, Rac-(1R,2S)-2-(1,3-thiazol-2-yl)methylcyclopentan-1-oL (CAS No. 2227775_67_7) represents a promising avenue in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new insights into its properties and potential applications,this compound holds significant promise for addressing various health challenges in the future.

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